molecular formula C31H24IrN2O2S2-2 B14057549 Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)

Cat. No.: B14057549
M. Wt: 712.9 g/mol
InChI Key: QAZSVFNPMCBPKG-NKZKMTPJSA-N
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Description

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is a phosphorescent organometallic iridium complex. This compound is known for its use as a dopant in organic light-emitting diodes (OLEDs) and white organic light-emitting diodes (WOLEDs) . The compound’s unique structure allows it to emit light efficiently, making it valuable in the field of optoelectronics.

Chemical Reactions Analysis

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) has several scientific research applications:

Mechanism of Action

The compound exerts its effects through its phosphorescent properties. When excited by an external energy source, the iridium complex emits light as it returns to its ground state. This emission is due to the transition of electrons between different energy levels within the iridium complex. The molecular targets and pathways involved include the interaction of the iridium complex with light and its subsequent emission of photons .

Comparison with Similar Compounds

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is unique due to its specific ligand structure, which provides efficient light emission. Similar compounds include:

These compounds share similar applications but differ in their ligand structures, which can affect their efficiency and stability in various applications.

Properties

Molecular Formula

C31H24IrN2O2S2-2

Molecular Weight

712.9 g/mol

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole

InChI

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+;

InChI Key

QAZSVFNPMCBPKG-NKZKMTPJSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Origin of Product

United States

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